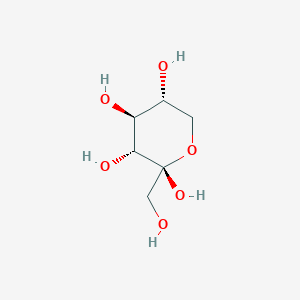

beta-D-sorbopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

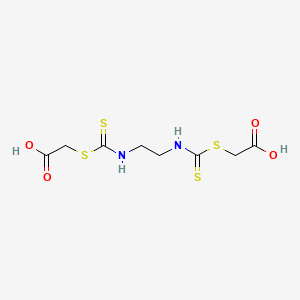

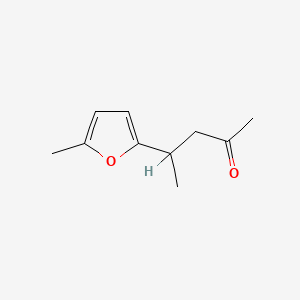

β-D-ソルボピラノース: は、分子式がC6H12O6の単糖です。 これは、アノマー中心にβ配置を持つD-ソルボピラノースです 。この化合物は、自然界に存在する糖の一種であり、さまざまな生物学的プロセスに役割を果たしています。

準備方法

合成経路と反応条件: β-D-ソルボピラノースは、DL-ソルボースを無水フッ化水素で処理することにより合成できます。これは、α-D-ソルボピラノースとα-L-ソルボピラノース1,2':2,1'-無水物を生成します 。 別の方法では、D-フルクトースとD-ソルボースを反応させて、β-D-フルクトピラノースとα-D-ソルボピラノース1,2':2,1'-無水物を生成します .

工業的製造方法: β-D-ソルボピラノースの工業的製造方法は、あまりよく文書化されていません。 лабораторном синтезе с оптимизацией для масштабирования и эффективности.

化学反応の分析

反応の種類: β-D-ソルボピラノースは、酸化反応、還元反応、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 硝酸や過マンガン酸カリウムなどの一般的な酸化剤を使用して、β-D-ソルボピラノースを酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、β-D-ソルボピラノースを還元することができます。

置換: ハロゲンやアルキル化剤などの試薬を用いて、置換反応が起こる可能性があります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成されるのに対し、還元によりアルコールが生成されます。

科学研究への応用

β-D-ソルボピラノースには、いくつかの科学研究への応用があります。

化学: より複雑な炭水化物の合成におけるビルディングブロックとして、および分析化学における基準化合物として使用されています。

生物学: β-D-ソルボピラノースは、代謝経路における役割と酵素との相互作用について研究されています。

医学: 血糖値への影響や薬剤製剤への使用など、潜在的な治療用途を調査する研究が進められています。

産業: 甘味料として食品業界で使用され、さまざまな食品の製造に使用されています。

科学的研究の応用

Beta-D-sorbopyranose has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and as a reference compound in analytical chemistry.

Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on blood sugar levels and its use in drug formulations.

Industry: It is used in the food industry as a sweetener and in the production of various food products.

作用機序

β-D-ソルボピラノースがその効果を発揮するメカニズムには、特定の酵素や代謝経路との相互作用が含まれます。 これは、炭水化物代謝に関与する酵素の基質として作用し、エネルギーやその他の代謝中間体の生成につながります 。関与する分子標的と経路には、解糖系とペントースリン酸経路が含まれます。

類似化合物の比較

類似化合物:

- β-D-フルクトピラノース

- α-D-ソルボピラノース

- β-L-ソルボピラノース

比較: β-D-ソルボピラノースは、アノマー中心におけるβ配置が特徴的で、これはαおよびL対応物と区別されます 。この配置は、その反応性と酵素との相互作用に影響を与え、生物学的および化学的特性が異なります。

類似化合物との比較

- Beta-D-fructopyranose

- Alpha-D-sorbopyranose

- Beta-L-sorbopyranose

Comparison: Beta-D-sorbopyranose is unique in its beta-configuration at the anomeric center, which distinguishes it from its alpha and L counterparts . This configuration affects its reactivity and interactions with enzymes, making it distinct in its biological and chemical properties.

特性

CAS番号 |

41847-55-6 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChIキー |

LKDRXBCSQODPBY-JGWLITMVSA-N |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)